6-Bromo-1-(4-methoxyphenyl)hexan-1-one
Description
6-Bromo-1-(4-methoxyphenyl)hexan-1-one is a brominated aromatic ketone characterized by a hexanone backbone substituted with a 4-methoxyphenyl group at the carbonyl position and a bromine atom at the terminal carbon. For instance, compounds like 6-Bromo-1-[4-(4-bromophenyl)phenyl]hexan-1-one (i-4.1.6) are synthesized using aluminum chloride (AlCl₃) in dichloromethane (DCM) under inert conditions . The methoxy group on the phenyl ring enhances electron density, influencing reactivity and spectroscopic properties.
Properties
CAS No. |
57840-61-6 |
|---|---|
Molecular Formula |
C13H17BrO2 |
Molecular Weight |
285.18 g/mol |
IUPAC Name |
6-bromo-1-(4-methoxyphenyl)hexan-1-one |
InChI |
InChI=1S/C13H17BrO2/c1-16-12-8-6-11(7-9-12)13(15)5-3-2-4-10-14/h6-9H,2-5,10H2,1H3 |
InChI Key |
XNUYJWLMHTZQQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Comparison and Yields
Key Observations :
- Electron-Donating vs. Alkyl Groups : The methoxy group (electron-donating) in the target compound is expected to downfield-shift aromatic protons compared to alkyl-substituted analogs (e.g., iso-propyl or iso-butyl in ).
Functional Group Variations
Table 2: Comparison with Non-Aromatic Derivatives
Key Observations :
- Pyrrolidine Derivatives : The replacement of the aromatic ring with pyrrolidine (e.g., 1w ) results in higher yields (134%), likely due to enhanced nucleophilicity of the amine group .
- Synthetic Challenges : Mixtures like 3an highlight competing reaction pathways when multiple functional groups (e.g., bromo, acetyl) are present .
Heterocyclic Analogs
Table 3: Brominated Heterocycles with Methoxy Groups
Key Observations :
- Indole-Diazinone Hybrids: The incorporation of a 4-methoxyphenyl group into heterocyclic frameworks (e.g., 6j) improves synthetic yields (80%) and thermal stability (melting points >120°C) .
- Safety and Stability: Sulfonyl-substituted quinoline derivatives (e.g., ) exhibit enhanced stability, critical for pharmaceutical applications.
Research Findings and Implications
- Electronic Effects : The methoxy group in This compound likely enhances charge-transfer properties compared to alkyl-substituted analogs, as seen in bis-(4-methoxyphenyl) chromophores .
- Synthetic Optimization : Friedel-Crafts protocols (e.g., AlCl₃/DCM ) are broadly applicable but require strict control of reaction conditions to avoid side reactions (e.g., debromination ).
- Structural Validation : Tools like SHELXL and crystallographic data validation ensure accuracy in characterizing brominated ketones and their derivatives.
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